molecular formula C9H11N5O B6533179 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-34-4

3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533179
CAS No.: 1058197-34-4
M. Wt: 205.22 g/mol
InChI Key: DCPVVDCCBVQROD-UHFFFAOYSA-N
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Description

The compound “3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely studied due to their diverse biological activities, such as antimicrobial, anticancer, antioxidant, and antihypertensive activity .


Synthesis Analysis

While the specific synthesis for this compound is not available, triazolopyrimidines are generally synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound would be based on the triazolopyrimidine core, with ethyl and prop-2-en-1-yl substituents at the 3 and 6 positions, respectively .

Future Directions

The study of triazolopyrimidines is a promising area of research due to their diverse biological activities . Further studies could focus on the synthesis of new triazolopyrimidine derivatives, investigation of their biological activities, and exploration of their mechanisms of action.

Properties

IUPAC Name

3-ethyl-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-3-5-13-6-10-8-7(9(13)15)11-12-14(8)4-2/h3,6H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPVVDCCBVQROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC=C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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